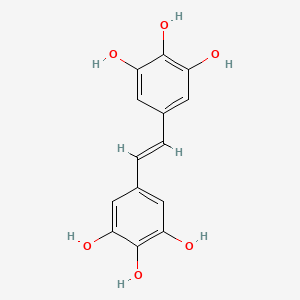

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Without specific information on “5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol”, it’s difficult to provide a detailed analysis . Typically, such analysis would involve looking at the types of bonds present, the geometry of the molecule, and any functional groups present.Scientific Research Applications

Catalytic Behavior in Methanol-to-Olefins Reaction

Research indicates that the addition of aromatic molecules like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol in the methanol-to-olefins reaction over HZSM-5 catalysts can significantly impact the activity and selectivity of the reaction. It was found that adding a low concentration of such aromatic molecules enhances methane and ethene formation, alters the ratio of propene to ethene, and leads to methylation of aromatic rings at the expense of higher olefins (Sun et al., 2014).

Role in Conversion of Methanol into Hydrocarbons

Studies have shown that in the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol play a significant role. Specifically, ethene appears to be formed exclusively from xylenes and trimethylbenzenes, while propene and higher alkenes are formed from alkene methylations and interconversions. This implies a distinct separation in the formation mechanisms of ethene and higher alkenes (Svelle et al., 2006).

Photoluminescent Properties

Research into photoluminescent materials has involved the synthesis and spectroscopy of compounds structurally similar to 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol. These compounds exhibit significant photoluminescent properties, showing fluorescence emission upon excitation at various wavelengths. This is attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, making them potentially useful in various optical applications (Sierra & Lahti, 2004).

Quantum Chemical Modeling in Catalysis

Quantum chemical modeling studies involving compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol have provided insights into catalytic reactions such as methanol conversion over zeolites. These studies help in understanding the reaction mechanisms and barriers, which is crucial for optimizing catalytic processes (Svelle et al., 2009).

Safety And Hazards

properties

IUPAC Name |

5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIXFZJBOJTTET-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763970.png)

![1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763978.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)

![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)